Panamycin 607

Description

Contextualization within Polyketide Chemistry and Biology

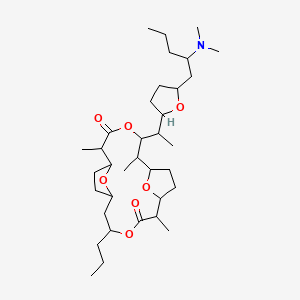

Panamycin 607 belongs to the class of compounds known as polyketides ontosight.ai. Polyketides are a large and structurally diverse group of secondary metabolites produced by various organisms, including bacteria, fungi, and plants. They are synthesized through the repeated condensation of acyl thioesters, such as acetyl-CoA and malonyl-CoA, in a process similar to fatty acid synthesis but involving a wider variety of starter and extender units and complex enzymatic machinery known as polyketide synthases (PKSs). dntb.gov.uanih.gov The structural complexity of polyketides often results in a wide range of biological activities, including antibacterial, antifungal, immunosuppressive, and anticancer properties ontosight.ai. This compound is specifically described as a sixteen-membered macrodiolide compound chemfaces.com. Its intricate chemical structure features a tricyclic core with multiple functional groups, including ketones, alkenes, and amines, as well as several chiral centers ontosight.ai. This structural complexity is characteristic of many polyketides and contributes to their specific interactions with biological targets. The molecular formula of this compound is C35H61NO7, with a molecular weight of approximately 607.87 g/mol chemblink.comjst.go.jp.

| Property | Value |

|---|---|

| Molecular Formula | C35H61NO7 |

| Molecular Weight | 607.87 g/mol |

| CAS Number | 100905-89-3 |

Historical Perspective of this compound Discovery and Initial Characterization

This compound was isolated and initially characterized in 1988 researchgate.netuniv-lorraine.frbiorxiv.org. Researchers, including S. Kondo and colleagues, reported on its isolation, physico-chemical properties, and biological activity researchgate.netuniv-lorraine.frbiorxiv.org. Early research identified this compound as a substance capable of inducing aerial mycelium formation in Streptomyces alboniger, the organism from which it was isolated dntb.gov.uaresearchgate.netuniv-lorraine.frbiorxiv.orgnih.gov. This biological effect on the producing organism's morphology was a key finding in its initial characterization. Further studies have explored the synthetic routes towards this compound, highlighting its complexity and serving as a target for total synthesis efforts in organic chemistry nih.govacs.orgrsc.orgresearchgate.net.

Producing Organism: Streptomyces alboniger and its Significance in Natural Product Biosynthesis

This compound is produced by the bacterium Streptomyces alboniger dntb.gov.uachemfaces.comresearchgate.netbiorxiv.orgnih.govbiorxiv.orgbiorxiv.org. Streptomyces species are a genus of filamentous bacteria renowned for their prolific production of a vast array of natural products, many of which have significant pharmaceutical and agricultural applications, including antibiotics, antifungals, and immunosuppressants mdpi.comnih.gov. Streptomyces alboniger is a notable member of this genus, known for producing various secondary metabolites. Beyond this compound, Streptomyces alboniger is also known as the producer of puromycin, an aminonucleoside antibiotic nih.govembopress.org. The ability of Streptomyces species like S. alboniger to produce such chemically diverse compounds stems from their large genomes, which harbor numerous biosynthetic gene clusters encoding the enzymatic machinery for secondary metabolism, including polyketide synthases. nih.govmdpi.comnih.gov The biosynthesis of this compound in Streptomyces alboniger has been investigated using labeled precursors. Feeding experiments with 13C-labeled acetate (B1210297) and propionate (B1217596) indicated that the carbon skeleton of this compound is derived from six acetate units, four propionate units, and three succinate (B1194679) units chemfaces.com. Isotopic labeling studies with 15N also suggested that the nitrogen atom present in this compound originates from the alpha-amino group of an amino acid chemfaces.com.

| Precursor Unit | Contribution to Carbon Skeleton |

|---|---|

| Acetate | 6 units |

| Propionate | 4 units |

| Succinate | 3 units |

The role of this compound as an aerial mycelium-inducing substance in Streptomyces alboniger highlights the complex interplay between secondary metabolites and the morphology and development of the producing organism dntb.gov.uaresearchgate.netuniv-lorraine.frbiorxiv.orgnih.gov. This biological activity has also been explored in the context of bacterial interactions, where compounds like pyrogallol, derived from the breakdown of siderophores such as bacillibactin (via the intermediate 2,3-dihydroxybenzoic acid), have been shown to induce hypha branching in Streptomyces species, a phenomenon related to morphological differentiation biorxiv.orgbiorxiv.orgbiorxiv.org.

Properties

IUPAC Name |

5-[1-[5-[2-(dimethylamino)pentyl]oxolan-2-yl]ethyl]-2,6,11-trimethyl-14-propyl-4,13,19,20-tetraoxatricyclo[14.2.1.17,10]icosane-3,12-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H61NO7/c1-9-11-25(36(7)8)19-27-13-15-29(39-27)21(3)33-22(4)30-17-18-32(42-30)24(6)34(37)41-26(12-10-2)20-28-14-16-31(40-28)23(5)35(38)43-33/h21-33H,9-20H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHOIPAFUOXGGQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CC2CCC(O2)C(C(=O)OC(C(C3CCC(O3)C(C(=O)O1)C)C)C(C)C4CCC(O4)CC(CCC)N(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H61NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

607.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthetic Pathway Elucidation of Panamycin 607

Identification of Biosynthetic Precursors and Intermediates

Studies employing isotopically labeled precursor units in Streptomyces alboniger have been instrumental in identifying the building blocks and key intermediates involved in Panamycin 607 biosynthesis. nih.govnih.gov

Role of Hydroxy Acids (e.g., K, L, S) in Pathway Progression

Specific hydroxy acids have been identified as crucial intermediates in the pamamycin biosynthetic pathway. Hydroxy acids K, L, and S were detected in cultured materials of both blocked mutants and the wild-type strain of Streptomyces alboniger. Experiments demonstrated that hydroxy acids K, L, and S, along with de-N-methylhydroxy acid L, could be converted into pamamycin, indicating their positions as intermediates leading to the final product. Notably, PM-ketone was not detected as an intermediate in these studies. Further research revealed the interconversion of these intermediates, with hydroxy acid K and de-N-methylhydroxy acid L being converted into hydroxy acid L. This highlights the sequential nature of the pathway and the central role of hydroxy acid L.

Origin of Carbon and Nitrogen Moieties (e.g., acetate (B1210297), propionate (B1217596), nitrogen incorporation)

Feeding experiments utilizing 13C-labeled acetate and propionate have illuminated the origin of the carbon skeleton of this compound. These studies indicate that the carbon framework of PM-607 is assembled from six units of acetate, four units of propionate, and three units of succinate (B1194679). nih.govnih.gov

The nitrogen atom present in this compound is derived from the alpha-amino group of an amino acid. nih.govnih.gov This nitrogen is incorporated into the polyketide structure during the biosynthetic process.

A summary of the carbon and nitrogen origins is presented in the table below:

| Moiety | Origin | Contribution to this compound |

| Carbon | Acetate | Six units |

| Carbon | Propionate | Four units |

| Carbon | Succinate | Three units |

| Nitrogen | Alpha-amino group of an amino acid | One nitrogen atom |

Enzymology of this compound Biosynthesis

The biosynthesis of this compound is catalyzed by a complex enzymatic machinery, characteristic of polyketide biosynthesis in microorganisms.

Enzymes Involved in Nitrogen Incorporation (Transamination, N-methylation)

Nitrogen incorporation into the pamamycin structure occurs at a specific stage involving key enzymatic steps. Research indicates that an amino group is introduced into the carbonyl group of hydroxy acid K through a transamination reaction. This transamination step is suggested to be the rate-determining step in the pamamycin biosynthetic pathway. Following transamination, a subsequent N-methylation reaction leads to the formation of hydroxy acid L from the transaminated product. This enzymatic sequence underscores the importance of both transaminases and N-methyltransferases in introducing and modifying the nitrogen atom within the growing polyketide chain.

Polyketide Synthase (PKS) Modules and Architectures

This compound is a polyketide, and its backbone is assembled by a polyketide synthase (PKS) system. The pamamycin biosynthetic gene cluster has been reported to encode six ketosynthases. Modular PKSs function as assembly lines, with each module typically containing domains responsible for chain elongation and, optionally, reductive modifications. These ketosynthases utilize various CoA thioesters, including malonyl-CoA, methylmalonyl-CoA, and ethylmalonyl-CoA, as starter and extender units, contributing to the structural diversity observed among pamamycin derivatives. The specific arrangement and domain composition of the PKS modules dictate the sequence of condensation and modification reactions that build the polyketide chain.

Post-PKS Modifications and Macrodiolide Formation

Following the assembly of the linear polyketide chain by the PKS machinery, a series of post-PKS modifications occur to yield the mature this compound molecule. While detailed enzymatic steps for all post-PKS modifications in this compound biosynthesis are not fully elucidated in the provided information, the formation of the characteristic sixteen-membered macrodiolide ring is a crucial post-PKS event. nih.govnih.gov Macrodiolide formation typically involves a macrolactonization reaction, where a ester bond is formed to cyclize the linear polyketide chain. Other potential post-PKS modifications, as observed in the biosynthesis of related macrolides, can include hydroxylations, methylations, and glycosylations, which contribute to the final structure and biological activity of the natural product.

Genetic Basis of this compound Production

The production of this compound is genetically determined by the presence and expression of the pam biosynthetic gene cluster. This cluster contains the necessary genetic information for the synthesis of the enzymes and other factors required for the assembly of the this compound molecule.

The pam biosynthetic gene cluster in Streptomyces alboniger has been characterized in terms of its genetic organization and the functions of the encoded proteins. The cluster spans approximately 60 kilobases (kb) and comprises a suite of genes encoding enzymes typical of polyketide and nonribosomal peptide synthesis. Analysis of the pam cluster has revealed the presence of five nonribosomal peptide synthetase (NRPS) genes, two polyketide synthase (PKS) genes, and two hybrid NRPS/PKS genes, designated pamA and pamB. nih.gov These hybrid genes encode enzymes that combine the catalytic capabilities of both NRPS and PKS systems. nih.gov

Detailed analysis of the protein domains within these enzymes provides insight into the specific biochemical reactions involved in this compound assembly. Domains identified include Adenylation (A) domains for amino acid activation, Condensation (C) domains for peptide bond formation, Thiolation (T) domains (also known as carrier protein domains) that tether the growing product, Epimerization (E) domains, N-methyltransferase (MT) domains, Ketosynthetase (KS) domains for carbon chain elongation, Acyltransferase (AT) domains for selecting and loading extender units, Ketoreductase (KR) domains for reducing beta-keto groups, and Acyl Carrier Protein (ACP) domains which carry the growing polyketide chain. nih.gov The genomic organization and transcriptional arrangement of the pam BGC have been studied, with promoters identified through techniques like RNA-seq, indicating the presence of transcriptional units within the cluster. thegoodscentscompany.com

Table 1: Predicted Gene Content and Enzyme Types in the pam BGC

| Enzyme Type | Number of Genes | Key Domains Involved |

| NRPS | 5 | A, C, T, E, MT |

| PKS | 2 | KS, AT, KR, ACP |

| Hybrid NRPS/PKS | 2 (pamA, pamB) | A, C, T, KS, AT, KR, ACP (combinations of NRPS and PKS) |

| Other (Processing) | Not specified | (Likely includes modifying enzymes, transporters, etc.) |

The expression of the pam biosynthetic gene cluster, and thus the production of this compound, is subject to sophisticated regulatory control. This regulation ensures that the biosynthesis occurs at appropriate times and levels in response to environmental signals and the physiological state of the producing organism. Biosynthetic gene clusters in bacteria, particularly in Streptomyces, are often controlled by both pathway-specific regulators encoded within the cluster (cluster-situated regulators, CSRs) and global regulatory networks. thegoodscentscompany.comriken.jp

Transcriptional regulation is a primary mechanism governing BGC expression. This involves the binding of regulatory proteins, such as activators and repressors, to specific DNA sequences within the promoter regions of the biosynthetic genes. researchgate.net These interactions influence the recruitment and activity of RNA polymerase, thereby controlling the initiation of transcription. While specific regulatory proteins solely dedicated to the pam cluster beyond its inherent promoters have not been detailed in the provided information, the presence of identified promoters within the BGC suggests direct transcriptional control. thegoodscentscompany.com General regulatory mechanisms in Streptomyces involve families of regulators like the Streptomyces antibiotic regulatory protein (SARP) family, which typically activate transcription by binding to specific repeat sequences in promoter regions. thegoodscentscompany.com The intricate interplay between pathway-specific and global regulators allows for coordinated control of secondary metabolism, linking it to primary metabolic processes and cellular differentiation. thegoodscentscompany.comriken.jp

Metabolic Engineering and Pathway Manipulation

Understanding the genetic and enzymatic basis of this compound biosynthesis opens avenues for metabolic engineering and pathway manipulation to improve production yields or generate novel analogues. Metabolic engineering involves the purposeful modification of cellular processes to achieve desired outcomes, such as enhanced metabolite production.

Beyond transcriptional control, metabolic engineering strategies can address potential bottlenecks in the pathway, improve the supply of precursors, or enhance the tolerance of the host organism to the produced compound. Optimizing fermentation conditions and utilizing engineered strains with improved metabolic fluxes can lead to significantly higher titers of the target metabolite.

The modular nature of polyketide and nonribosomal peptide synthesis, directed by the genes within the pam BGC, provides a foundation for generating structural analogues and derivatives of this compound through engineered biosynthesis. By manipulating the genes encoding the PKS and NRPS modules, it is possible to alter the incorporation of specific building blocks, modify chain length, or introduce different chemical functionalities.

Engineered biosynthesis can involve techniques such as domain swapping between different PKS or NRPS enzymes, targeted mutagenesis of catalytic domains to alter substrate specificity or reaction outcomes, or the introduction of genes encoding modifying enzymes (e.g., methyltransferases, oxygenases, reductases) from other biosynthetic pathways. Transcriptional engineering of the pam BGC has not only enhanced the production of known pamamycins but has also led to the discovery and overproduction of novel pamamycin derivatives, demonstrating the potential to diversify the structural landscape of this compound family. thegoodscentscompany.com This ability to generate engineered analogues provides opportunities for exploring structure-activity relationships and potentially developing compounds with improved properties.

Chemical Synthesis and Analog Design of Panamycin 607

Total Synthesis Approaches to Panamycin 607

Several research groups have reported total synthesis approaches to this compound. These syntheses often involve convergent strategies, where smaller, stereochemically defined fragments are synthesized independently and then coupled to form the larger macrocyclic structure. researchgate.netrsc.org

Key Stereoselective Transformations and Methodologies

Stereoselective transformations are crucial for establishing the correct configuration at the numerous chiral centers within this compound. Methodologies employed in its synthesis include:

Aldol (B89426) Chemistry: Stereoselective aldol reactions have been utilized to construct carbon-carbon bonds with control over the relative and absolute stereochemistry of adjacent chiral centers. The Evans aldol reaction, for instance, has been applied in the synthesis of fragments of this compound, providing high diastereoselectivity. nih.govresearchgate.net

Intramolecular Iodoetherification: This cyclization reaction has been identified as a key step for the formation of tetrahydrofuran (B95107) rings, which are structural features of this compound. nih.govresearchgate.net Cis-selective iodoetherification has been specifically employed in the synthesis of fragments. nih.govresearchgate.net

Reductive Transformations: Stereocontrolled reductive amination and stereoselective reduction of β-alkoxy ketones using reagents like samarium diiodide have been reported in the synthesis of this compound subunits, contributing to the establishment of specific stereocenters. researchgate.net

Other Stereoselective Methods: Other methods contributing to stereocontrol include cuprate (B13416276) additions to epoxides and Paterson aldol condensations. researchgate.net

Fragment Coupling Strategies

Convergent synthesis strategies for this compound rely on the efficient coupling of pre-synthesized fragments. The Yamaguchi lactonization is a prominent method used for the macrocyclization step, forming the ester linkage to close the macrocyclic ring. researchgate.net This approach involves activating a seco-acid precursor and coupling it with a hydroxyl group. researchgate.net Other coupling reactions, such as Julia coupling, have also been employed in the synthesis of fragments that are later joined. nih.gov

Synthetic Efforts Towards this compound Subunits and Chirality Control

Significant research has focused on the synthesis of key subunits of this compound, such as the C1-C18, C1'-C11', and C8-C18 fragments. nih.govresearchgate.net Control over chirality during the synthesis of these subunits is paramount. Approaches to achieve this include:

Chiral Auxiliaries: The use of chiral auxiliaries, such as Evans oxazolidinones, can direct the stereochemical outcome of reactions. nih.govmdpi.com

Asymmetric Induction: Strategies involving remote asymmetric induction have been explored in the synthesis of fragments. researchgate.net

Stereocontrolled Reactions: Developing reactions that inherently favor the formation of a specific stereoisomer is critical. Examples include the cis-selective iodoetherification and stereoselective aldol condensations mentioned earlier. nih.govresearchgate.net

Chiral Sulfoxide Groups: The chirality of sulfoxides has been exploited as chiral relay agents in organic synthesis, including approaches towards the C8-C18 subunit of this compound. researchgate.netresearchgate.net

Chemoenzymatic Synthesis Strategies

Chemoenzymatic synthesis, which combines chemical and enzymatic transformations, offers potential advantages in terms of selectivity and efficiency, particularly for complex molecules with multiple chiral centers. While specific detailed reports on the chemoenzymatic total synthesis of this compound are not extensively highlighted in the search results, the broader field of chemoenzymatic synthesis of macrocyclic polyketides and natural products is an active area of research. beilstein-journals.orgrsc.orgnih.gov Thioesterase domains, for example, play a significant role in the late-stage macrocyclization in the biosynthesis of macrocyclic polyketides and can be utilized in chemoenzymatic approaches. beilstein-journals.org Given this compound's polyketide nature, chemoenzymatic routes involving enzymes from its biosynthetic pathway or engineered biocatalysts represent a potential avenue for future synthetic endeavors.

Biological Activities and Mechanisms of Action in Model Systems

Molecular Targets and Cellular Pathways (Pre-clinical Investigations)

Interaction with Biological Macromolecules (e.g., enzymes, receptors, DNA)

While polyketides in general are known to interact with a variety of biological targets, including enzymes, receptors, and DNA, specific detailed studies on the direct interaction of Panamycin 607 with these macromolecules are limited in the available literature ontosight.ai.

One proposed mechanism of action for Pamamycin-607 is its function as a novel anion-transfer antibiotic nih.gov. This mechanism suggests that the compound facilitates the transfer of anions across biological membranes nih.govresearchgate.net. This activity could potentially involve interaction with membrane proteins or lipids, disrupting cellular ion homeostasis. While this points to an interaction with cellular components, the precise macromolecules involved in this anion-transfer process, such as specific transport proteins or channels, are not explicitly detailed in the provided research findings.

Further research is needed to fully elucidate the specific binding targets and molecular interactions of this compound with enzymes, receptors, or DNA within target organisms.

Cellular Responses and Physiological Effects in Microorganisms

This compound exhibits significant physiological effects in microorganisms, particularly in Streptomyces species. It is known for its ability to induce aerial mycelium formation in Streptomyces alboniger, the organism from which it is isolated nih.govresearchgate.net. This morphogenetic effect is observed at relatively low concentrations nih.gov.

In addition to inducing morphological differentiation, this compound also demonstrates antibiotic activity. It has been reported to act against some fungi and bacteria nih.gov. In Streptomyces alboniger, higher concentrations of this compound inhibit the growth of substrate mycelia nih.gov.

Research has also indicated that Pamamycin-607 can regulate the production of secondary metabolites in many Streptomyces species researchgate.net. The structure-activity relationship among pamamycin homologues suggests that the length of the side chain influences the aerial mycelium-inducing activity, with activity decreasing as the side chain lengthens researchgate.net.

The observed biological activities, such as aerial mycelium induction and growth inhibition, are thought to be linked to its proposed mechanism as an anion-transfer antibiotic nih.govresearchgate.net. Disruption of ion balance within the cell could lead to the observed changes in morphology and growth.

The following table summarizes the observed effects of Pamamycin-607 on Streptomyces alboniger:

| Effect | Concentration (µ g/disc ) | Observation | Source |

| Aerial Mycelium Induction | 0.1 | Induces aerial mycelia | nih.gov |

| Substrate Mycelia Inhibition | 10 | Inhibits growth of substrate mycelia | nih.gov |

This table illustrates the differential effects of this compound concentrations on the developmental stages of Streptomyces alboniger.

Further detailed research, including quantitative data on its antibiotic spectrum and the specific cellular pathways modulated by its anion-transfer activity, would provide a more comprehensive understanding of its effects on various microorganisms.

Analytical Methodologies for Panamycin 607 Research

Advanced Spectroscopic Techniques for Complex Structure Elucidation (e.g., NMR, Mass Spectrometry)

The determination of the chemical structure of Panamycin 607 has been accomplished through the application of advanced spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These techniques provide detailed information about the molecule's atomic connectivity and spatial arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in defining the complex macrocyclic structure of this compound. While detailed spectral data remains within specialized literature, the use of both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments (such as COSY, HSQC, and HMBC) would have been critical in piecing together the molecule's framework. These techniques allow researchers to map out the proton and carbon environments and their connectivities, which is indispensable for a molecule of this complexity. The synthesis of key fragments of this compound, such as the southern (C1'-C11') and eastern (C8-C18) fragments, also relied on Magnetic Resonance Spectroscopy for structural confirmation. nih.gov

Mass Spectrometry (MS) provides crucial information regarding the molecular weight and elemental composition of this compound. High-resolution mass spectrometry would be employed to determine the precise molecular formula. MS analyses of ¹⁵N-labeled this compound have been instrumental in biosynthetic studies, suggesting that the nitrogen atom in the molecule is derived from the alpha-amino group of an amino acid. chemfaces.com Fast Atom Bombardment Mass Spectrometry (FAB-MS) is another mass spectrometry technique that has been utilized in the characterization of this compound and its synthetic fragments. nih.gov

| Technique | Application in this compound Research | Key Findings |

|---|---|---|

| NMR Spectroscopy | Elucidation of the complex macrodiolide structure. | Confirmation of the carbon skeleton and stereochemistry. |

| Mass Spectrometry | Determination of molecular weight and elemental composition; Biosynthetic pathway studies. | Molecular formula established; Nitrogen source identified. |

Chromatographic Separation and Purification Strategies (e.g., HPLC, GC-MS)

The isolation of this compound from the fermentation culture of Streptomyces alboniger necessitates effective chromatographic separation and purification strategies. Given the presence of numerous other metabolites, achieving a high degree of purity is critical for accurate structural and biological studies.

High-Performance Liquid Chromatography (HPLC) is a principal technique for the purification and analysis of complex natural products like this compound. While specific protocols for this compound are not extensively detailed in publicly available literature, the methodologies would typically involve reversed-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase. Gradient elution, where the composition of the mobile phase is varied over time, would likely be employed to achieve optimal separation of this compound from other closely related compounds and impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) could potentially be used for the analysis of this compound, although it would likely require derivatization to increase the volatility of this large polar molecule. This technique is highly sensitive and can be used for the identification and quantification of specific compounds in a mixture. However, due to the size and complexity of this compound, HPLC-MS is often the more direct and preferred method for analysis.

| Technique | Role in this compound Research | Typical Parameters |

|---|---|---|

| HPLC | Purification and quantification of this compound from fermentation broth. | Reversed-phase column with a gradient mobile phase (e.g., water-acetonitrile). |

| GC-MS | Potential for analysis of derivatized this compound or related volatile compounds. | Requires chemical derivatization to enhance volatility. |

Isotopic Labeling and Precursor Feeding Experiments for Pathway Analysis

Understanding the biosynthetic pathway of this compound is crucial for potential future efforts in metabolic engineering to improve yields or generate novel analogs. Isotopic labeling and precursor feeding experiments are powerful tools for dissecting these complex biological processes. chemfaces.com

In these experiments, isotopically labeled compounds (e.g., containing ¹³C or ¹⁵N) are introduced into the Streptomyces alboniger culture. These labeled precursors are then incorporated into the this compound molecule during its biosynthesis. By analyzing the resulting labeled this compound using techniques like mass spectrometry and NMR, researchers can trace the origin of each atom in the final structure.

Feeding experiments with ¹³C-labeled acetate (B1210297) and propionate (B1217596) have revealed that the carbon skeleton of this compound is derived from six acetate, four propionate, and three succinate (B1194679) units. chemfaces.com Furthermore, the use of ¹⁵N-labeled precursors has shown that the nitrogen atom in the molecule originates from the alpha-amino group of an amino acid. chemfaces.com These findings provide a foundational understanding of the building blocks used by the microorganism to construct this complex macrodiolide. chemfaces.com

| Labeled Precursor | Analytical Technique | Biosynthetic Insight |

|---|---|---|

| ¹³C-labeled acetate | MS, NMR | Incorporated as six units into the carbon skeleton. chemfaces.com |

| ¹³C-labeled propionate | MS, NMR | Incorporated as four units into the carbon skeleton. chemfaces.com |

| ¹³C-labeled succinate | MS, NMR | Incorporated as three units into the carbon skeleton. chemfaces.com |

| ¹⁵N-labeled amino acid | MS | Source of the nitrogen atom in the this compound structure. chemfaces.com |

Bioassays for Activity Assessment in Research Models

To evaluate the biological activity of this compound, a variety of bioassays are employed. These assays are essential for determining the compound's spectrum of activity and its potential as a therapeutic agent.

Initial studies on this compound demonstrated its antibiotic properties against certain fungi and bacteria. A notable bioassay for this compound involves its ability to induce aerial mycelium formation in a non-differentiating strain of S. alboniger. This effect can be observed using a disc diffusion-like method, where a paper disc impregnated with this compound is placed on an agar (B569324) plate inoculated with the test organism.

More quantitative assessments of its antimicrobial activity would involve determining the Minimum Inhibitory Concentration (MIC). This is often done using broth microdilution assays, where serial dilutions of the compound are tested against a panel of microorganisms in a liquid growth medium. The MIC is the lowest concentration of the compound that prevents visible growth of the microorganism. This compound has also been shown to have strong motility inhibitory and lytic activities against the zoospores of the grapevine downy mildew pathogen, Plasmopara viticola. oup.com

| Bioassay Type | Purpose | Observed Activity of this compound |

|---|---|---|

| Aerial Mycelium Induction Assay | To assess its developmental effects on Streptomyces. | Induces aerial mycelium formation in S. alboniger. |

| Antimicrobial Susceptibility Testing (e.g., Broth Microdilution) | To determine the potency and spectrum of its antibiotic activity. | Active against some fungi and bacteria. |

| Zoospore Motility and Lysis Assay | To evaluate its effect on plant pathogens. | Inhibits motility and induces lysis of Plasmopara viticola zoospores. oup.com |

Future Research Directions and Biotechnological Potential

Exploration of Uncharacterized Panamycin Homologues and Derivatives

The pamamycin family of antibiotics, to which Panamycin 607 belongs, represents a potential treasure trove of novel bioactive compounds. The inherent modularity of the biosynthetic pathways in Streptomyces suggests the existence of a diverse array of uncharacterized pamamycin homologues and derivatives. Exploration of these related molecules could be accelerated through genome mining of Streptomyces species and other actinobacteria. By identifying and analyzing the biosynthetic gene clusters (BGCs) responsible for pamamycin production, researchers can predict the structures of novel analogues.

Furthermore, precursor-directed biosynthesis and mutasynthesis are powerful techniques for generating novel derivatives. These approaches involve feeding the producing organism with synthetic precursors that can be incorporated into the final molecular structure, leading to the creation of compounds with potentially enhanced or novel biological activities. The discovery of parallel biosynthetic pathways in other antibiotics, such as kanamycin, where a single set of genes can produce multiple related compounds, suggests that similar mechanisms may be at play in pamamycin biosynthesis, offering another avenue for discovering natural derivatives. nih.govresearchgate.net

Advanced Biotechnological Production Methods

Efficient and scalable production is a critical bottleneck in the commercialization of many microbial natural products. For this compound, significant opportunities exist to enhance production yields through both traditional fermentation optimization and cutting-edge synthetic biology approaches.

Fermentation Optimization: The production of secondary metabolites like this compound by Streptomyces alboniger is highly dependent on the composition of the fermentation medium and the cultivation conditions. A systematic approach to optimizing these parameters can lead to substantial increases in yield. This involves identifying the key nutritional factors and environmental parameters that influence antibiotic production. Statistical methods such as Response Surface Methodology (RSM) have been successfully employed to optimize fermentation conditions for other Streptomyces species, leading to significant improvements in the production of antibacterial and antifungal metabolites. nih.govnih.govejbiotechnology.info

Table 1: Key Parameters for Fermentation Optimization of Streptomyces Species

| Parameter | Description | Potential Impact on this compound Production |

| Carbon Source | The primary source of energy and carbon for the organism. | Type and concentration can influence growth and secondary metabolite biosynthesis. |

| Nitrogen Source | Essential for the synthesis of amino acids, proteins, and nucleic acids. | Can significantly affect the production of nitrogen-containing antibiotics. |

| Phosphate Concentration | A key nutrient for energy metabolism and cell structure. | Can be a limiting factor or, in excess, inhibit antibiotic production. |

| pH | The acidity or alkalinity of the fermentation medium. | Affects enzyme activity and nutrient uptake, thereby influencing growth and production. |

| Temperature | Influences the rate of metabolic reactions. | Optimal temperature is crucial for maximizing both cell growth and antibiotic synthesis. |

| Aeration and Agitation | Provide oxygen for aerobic respiration and ensure nutrient mixing. | Critical for the growth of aerobic Streptomyces and can impact production levels. |

Synthetic Biology Approaches: The advent of synthetic biology offers a powerful toolkit for rationally engineering microbial strains for enhanced production of desired compounds. nih.govnih.gov For this compound, these strategies could involve:

Refactoring Biosynthetic Gene Clusters: The genes responsible for this compound biosynthesis can be re-engineered to optimize their expression levels and remove tight regulatory controls, leading to increased production. frontiersin.org

Metabolic Engineering: Redirecting the flow of primary metabolites towards the this compound biosynthetic pathway can enhance the availability of precursor molecules, thereby boosting production.

Heterologous Expression: Transferring the this compound biosynthetic gene cluster into a well-characterized and robust host organism, such as other Streptomyces species or even E. coli, could lead to higher yields and simplified downstream processing. frontiersin.org

CRISPR-Cas9 Gene Editing: This precise gene-editing tool can be used to make targeted modifications to the genome of S. alboniger to enhance this compound production.

Elucidation of Novel Biological Functions and Molecular Interactions

While the antibacterial and antifungal properties of this compound are established, a deeper understanding of its molecular mechanisms of action and potential for other biological activities is lacking. A key finding is that this compound acts as an anion-transfer agent. This unique mechanism of action warrants further investigation to elucidate the specific molecular targets and pathways it disrupts in susceptible organisms.

Future research should focus on:

Identifying Molecular Targets: Utilizing techniques such as affinity chromatography, proteomics, and genetic screens to identify the specific cellular components with which this compound interacts.

Characterizing the Anion-Transfer Mechanism: Investigating the structural basis of its ionophoric activity and the types of anions it transports across biological membranes. This could reveal novel mechanisms of antimicrobial action.

Screening for New Bioactivities: Expanding the screening of this compound and its derivatives against a wider range of biological targets, including cancer cell lines, viruses, and parasites, could uncover previously unknown therapeutic applications.

Applications in Agrochemical and Industrial Biotechnology

The antimicrobial properties of this compound suggest its potential for applications beyond human medicine, particularly in the agrochemical and industrial sectors.

Agrochemical Applications: The use of antibiotics in agriculture to control plant pathogens is an established practice. bibliotekanauki.plnih.govnih.gov The antifungal and antibacterial activities of this compound make it a candidate for development as a biopesticide. Its potential benefits include:

Crop Protection: Controlling bacterial and fungal diseases in high-value crops.

Reduced Environmental Impact: As a natural product, it may offer a more biodegradable and environmentally friendly alternative to synthetic pesticides.

Further research is needed to evaluate its efficacy against a broad range of plant pathogens, its phytotoxicity, and its environmental fate.

Table 2: Potential Agrochemical Applications of this compound

| Application Area | Target Pathogens | Potential Benefits |

| Fungicide | Plant pathogenic fungi | Control of diseases like blights, mildews, and rots. |

| Bactericide | Plant pathogenic bacteria | Management of bacterial spots, wilts, and cankers. |

Industrial Biotechnology: The unique chemical properties of this compound, such as its ability to transport anions, could be exploited in various industrial processes. Potential applications include:

Biocatalysis: As a selective ionophore in biotransformation processes.

Biosensors: As a recognition element in the development of sensors for specific anions.

The exploration of these applications is still in its infancy and will require dedicated research and development efforts.

Q & A

Q. What supplementary materials are critical for validating this compound’s bioactivity claims?

- Answer : Provide raw spectral data (NMR, MS), chromatograms, and crystal structure files (if applicable). Include negative results (e.g., inactive analogs) to support SAR conclusions. Publish code for computational analyses on platforms like GitHub. Reference all datasets with DOI or accession numbers (e.g., GenBank) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.